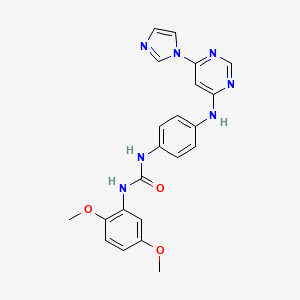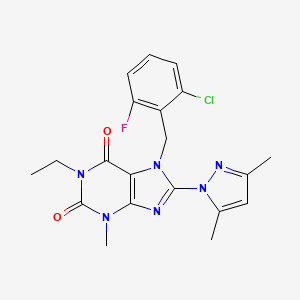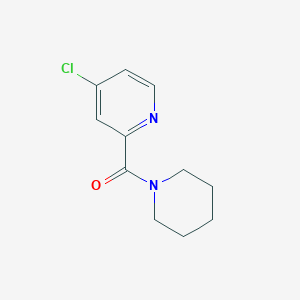![molecular formula C25H24N4O2S2 B2505831 3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide CAS No. 1115335-87-9](/img/structure/B2505831.png)
3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide" is a complex molecule that appears to be related to a family of compounds with potential pharmacological activities. The structure suggests the presence of an imidazole ring, which is a common feature in many biologically active compounds, and a benzamide moiety, which is often associated with drug-like properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity, indicating that the imidazole moiety can be a key feature for biological activity . Another study reported the synthesis of carboxamides with a thiophene moiety, which involved multiple steps including condensation reactions and hydrolysis . Although the exact synthesis of the compound is not detailed in the provided papers, these studies give insight into the potential synthetic routes that could be employed, involving condensation reactions, and the use of intermediates such as amino-thiophene derivatives.
Molecular Structure Analysis
The molecular structure of related benzamide derivatives has been characterized using various spectroscopic techniques, including infrared spectroscopy, NMR spectroscopy, and mass spectrometry . X-ray crystallography has also been used to determine the structure of some compounds, providing detailed information about the molecular conformation and the arrangement of atoms within the molecule . These techniques would likely be applicable in analyzing the structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring and the presence of other functional groups in the molecule. For example, the imidazole ring can participate in hydrogen bonding and coordination to metal ions, which can be relevant in biological systems . The thiophene moiety can also contribute to the electronic properties of the compound and potentially affect its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their potential application as pharmaceutical agents. The presence of different functional groups, like the imidazole and thiophene rings, can significantly influence these properties. The hydrochloride salts of some benzamide derivatives have shown anti-inflammatory activity, suggesting that the ionic form of these compounds may have different solubility and bioavailability characteristics compared to their neutral forms .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Facile Synthesis of Thieno[2,3-b]-Thiophene Derivatives : This compound's synthesis involves the creation of derivatives incorporating a thieno[2,3-b]thiophene moiety, demonstrating its utility in generating complex heterocyclic structures (Mabkhot et al., 2010).
- Synthesis of Pyrimidines and Thiadiazoles : It serves as a precursor in synthesizing pyrimidines and thiadiazoles, highlighting its role in producing pharmacologically active compounds (Noubade et al., 2009).
- Synthesis of Guanidine Derivatives : This compound is used in the synthesis of guanidine derivatives, indicating its importance in creating a variety of nitrogen-containing compounds (Balewski & Kornicka, 2021).
Applications in Biochemical and Pharmaceutical Research
- Antiviral Research : It's used in the development of non-nucleoside reverse transcriptase inhibitors, which are crucial in antiviral research, particularly for HIV (Al-Masoudi et al., 2007).
- Antitumor and Antioxidant Agents : The compound is instrumental in synthesizing agents with potential antitumor and antioxidant properties, signifying its significance in cancer research and therapy (Hamama et al., 2013).
Chemical Transformations and Reactions
- Tandem Transformations in Synthesis : It's used in tandem transformations for synthesizing novel thieno[3,2-e]pyrazolo[1,5-a]pyrimidines, showcasing its versatility in chemical reactions (Pokhodylo et al., 2010).
- Building Block in Synthesis of Heterocyclic Compounds : Its use as a building block in synthesizing a variety of heterocyclic compounds further illustrates its broad applicability in chemical synthesis (Elmagd et al., 2017).
Wirkmechanismus
Imidazole Ring
This compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
3-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-17-6-3-10-22(18(17)2)28-23(30)16-33-25-26-11-12-29(25)20-8-4-7-19(14-20)24(31)27-15-21-9-5-13-32-21/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFRSUPZHWMMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)

![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)



![6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2505761.png)





